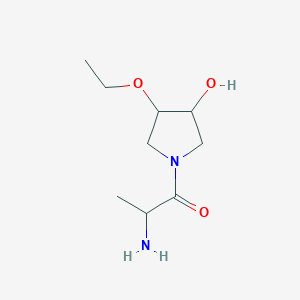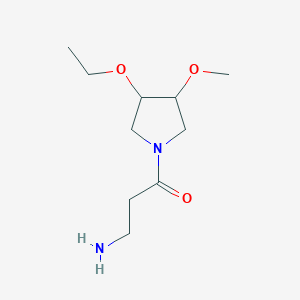
1-Amino-4-methoxypyrrolidin-3-ol
Descripción general
Descripción
Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called “pseudorotation”. The sp3-hybridization of the ring allows for efficient exploration of the pharmacophore space .Aplicaciones Científicas De Investigación
Antitumor Activity
Researchers have investigated the antitumor potential of compounds related to 1-Amino-4-methoxypyrrolidin-3-ol. One study synthesized a series of 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, finding that certain aminopyrrolidine derivatives, including the trans-3-amino-4-methoxypyrrolidinyl derivative, showed moderate cytotoxic activity against murine and human tumor cell lines. These findings indicate that specific structural modifications, such as the incorporation of a 2-thiazolyl group and aminopyrrolidine at key positions, enhance antitumor activity (Tomita et al., 2002).
Biological Activities of Triazole Scaffolds
Another study focused on the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, which demonstrated significant biological activities. The trans 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt, prepared in this research, was used as a precursor for further chemical transformations, suggesting its utility in creating biologically active compounds with potential applications in drug development (Prasad et al., 2021).
Synthesis of Aminopyrrolidines and Piperidines
Research into the synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives indicates that reactions of endocyclic enecarbamates can form functionalized 3-aminopyrrolidines and piperidines. These findings reveal methodologies for creating N-acyl-3-amino-2-methoxypyrrolidines, which could be beneficial in the synthesis of novel organic compounds for various applications (Matos et al., 2001).
Enantioselective Synthesis Applications
In the context of asymmetric synthesis, one study reported the enantioselective synthesis of syn/anti-1,3-amino alcohols, demonstrating a method that could be applied to create bioactive molecules, including those related to 1-Amino-4-methoxypyrrolidin-3-ol (Jha et al., 2010).
Direcciones Futuras
While specific future directions for 1-Amino-4-methoxypyrrolidin-3-ol are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include compounds like 1-Amino-4-methoxypyrrolidin-3-ol.
Mecanismo De Acción
Target of action
Compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of action
Without specific information on “1-Amino-4-methoxypyrrolidin-3-ol”, it’s challenging to detail its mode of action. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptors or enzymes, which can lead to changes in cellular processes .
Biochemical pathways
Pyrrolidine derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Pyrrolidine derivatives are generally well-absorbed and can be designed to have favorable pharmacokinetic properties .
Result of action
Pyrrolidine derivatives can have a variety of effects depending on their specific targets and mode of action .
Action environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Propiedades
IUPAC Name |
1-amino-4-methoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-9-5-3-7(6)2-4(5)8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTLBCNONDZSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B1478053.png)



![methyl (2R)-2-[(2S)-piperidin-2-ylformamido]propanoate hydrochloride](/img/structure/B1478060.png)






![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)